molecular formula C11H14N2 B130797 2-Metiltriptamina CAS No. 2731-06-8

2-Metiltriptamina

Número de catálogo B130797
Número CAS: 2731-06-8
Peso molecular: 174.24 g/mol
Clave InChI: CPVSLHQIPGTMLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyltryptamine (2-MT) is an indolealkylamine compound that is a structural analog of serotonin and is found in some plants and animals. It has been studied extensively in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Propiedades Psicoactivas y Mecanismo de Acción

La 2-Metiltriptamina (2-Me-DMT) es un derivado de la triptamina que comparte similitudes estructurales con la serotonina (5-hidroxitriptamina, 5-HT). Actúa como un agonista parcial en el receptor 5-HT2A, que juega un papel clave en la percepción alterada, el estado de ánimo y la cognición. Es probable que los efectos psicoactivos de la 2-Me-DMT estén mediados por este receptor, aunque otras interacciones también pueden contribuir .

Neurofarmacología y Modulación de Neurotransmisores

Las investigaciones sugieren que la 2-Me-DMT puede modular otros sistemas de neurotransmisores más allá del receptor 5-HT2A. Investigar sus interacciones con los transportadores de monoaminas, los receptores asociados a las aminas traza y otros receptores 5-HT podría proporcionar información valiosa sobre sus efectos en la función cerebral .

Biosíntesis y Metabolismo

Comprender la biosíntesis y el metabolismo de la 2-Me-DMT es crucial. Si bien la producción endógena sigue siendo especulativa, explorar posibles vías y conversiones enzimáticas podría arrojar luz sobre su papel fisiológico .

Métodos Analíticos para la Detección

Los investigadores han desarrollado métodos analíticos para detectar y cuantificar la 2-Me-DMT y sus metabolitos en muestras biológicas. La cromatografía líquida acoplada a espectrometría de masas en tándem (LC-MS/MS) se utiliza comúnmente para este propósito. Estos métodos ayudan en las pruebas toxicológicas y la identificación de la exposición a la 2-Me-DMT .

Aplicaciones Clínicas y Potencial Terapéutico

A pesar de los datos limitados, es esencial investigar el potencial terapéutico de la 2-Me-DMT. Su agonismo parcial en el receptor 5-HT2A sugiere posibles aplicaciones en salud mental, como trastornos del estado de ánimo, ansiedad y TEPT. Sin embargo, se necesitan ensayos clínicos rigurosos para validar cualquier afirmación terapéutica .

Seguridad y Toxicología

Es fundamental evaluar el perfil de seguridad de la 2-Me-DMT. Comprender su toxicidad, posibles efectos adversos y casos de sobredosis guiará las estrategias de reducción de daños e informará a los médicos y laboratoristas .

Direcciones Futuras

Research on 2-Methyltryptamine and other tryptamines is ongoing, with a focus on understanding their biochemical mechanisms and potential therapeutic roles . This includes further studies to elaborate their presence and role in the brain, a reconsideration of binding site data, and new administration and imaging studies .

Mecanismo De Acción

Target of Action

2-Methyltryptamine, also known as “2-(2-methyl-1H-indol-3-yl)ethanamine”, is a member of the substituted tryptamine chemical class . The primary targets of 2-Methyltryptamine are likely to be similar to those of other tryptamines, which primarily act as agonists of the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system and the regulation of mood .

Mode of Action

It is believed to interact with its targets, primarily the 5-ht2a receptor, resulting in altered perceptions and potentially producing profound changes in sensory perception, mood, and thought . The compound’s stimulant activity on the central nervous system appears to result from its structural similarity to indole-based psychedelics .

Biochemical Pathways

The biosynthesis of 2-Methyltryptamine in the human body is believed to occur from tryptamine by certain N-methyltransferase enzymes . The biosynthesis and metabolism of DMT, a related tryptamine, have been studied in detail . It is suggested that similar enzymes and pathways may be involved in the biosynthesis and metabolism of 2-Methyltryptamine .

Pharmacokinetics

Based on the pharmacokinetics of dmt, a related tryptamine, it can be inferred that 2-methyltryptamine is likely to be rapidly cleared from the body . . Similar properties may be expected for 2-Methyltryptamine.

Result of Action

It is known that tryptamines can produce profound changes in sensory perception, mood, and thought in humans . These effects are likely to be the result of the compound’s interaction with its primary targets, particularly the 5-HT2A receptor .

Action Environment

The action, efficacy, and stability of 2-Methyltryptamine are likely to be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the method of administration . .

Análisis Bioquímico

Biochemical Properties

For instance, N,N-dimethyltryptamine (DMT), a related tryptamine, is known to interact with monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes

Cellular Effects

It is known that related tryptamines can produce profound changes in sensory perception, mood, and thought in humans . These effects are believed to be mediated primarily through agonist actions at the 5-HT2A receptor

Molecular Mechanism

Related tryptamines are known to act primarily as agonists of the 5-HT2A receptor . They may also interact with other receptors and transporters, leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

Related tryptamines such as DMT are known to have rapid onset and short duration of action

Dosage Effects in Animal Models

The effects of different dosages of 2-Methyltryptamine in animal models are not well studied. Related tryptamines such as DMT have been studied in animal models, and their effects are known to vary with dosage

Metabolic Pathways

Related tryptamines such as DMT are known to be metabolized by enzymes such as MAO and CYP

Transport and Distribution

The transport and distribution of 2-Methyltryptamine within cells and tissues are not well studied. Related tryptamines such as DMT are known to be rapidly distributed throughout the body

Subcellular Localization

Computational methods have been developed to predict the subcellular localization of proteins based on their sequence . These methods could potentially be adapted to predict the subcellular localization of small molecules like 2-Methyltryptamine.

Propiedades

IUPAC Name

2-(2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVSLHQIPGTMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181755
Record name 2-Methyl-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2731-06-8
Record name 2-Methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2731-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-3-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-indole-3-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of LiAlH4 (17 g, 445 mmol) in dry THF (1000 mL) is cooled to 0° C. and 2-methylindole-3-glyoxylamide (30 g, 148 mmol) is added in portions over 30 minutes. The mixture is stirred at room temperature for 30 minutes and then maintained at reflux for 3 hours. The reaction is cooled to 0° C. and treated with H2O (17 ml), 15% NaOH (aq., 17 ml) and H2O (51 ml). The mixture is treated with MgSO4, filtered and the filtrate evaporated to give 2-methyltryptamine which is dissolved in MeOH. Methyl 4-formylcinnamate (16.9 g, 88.8 mmol) is added to the solution, followed by NaBH3CN (8.4 g) and AcOH (1 equiv.). After 1 hour the reaction is diluted with NaHCO3 (aq.) and extracted with EtOAc. The organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by chromatography to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester. The ester is dissolved in MeOH, 1.0 M HCl/dioxane (1-1.5 equiv.) is added followed by Et2O. The resulting precipitate is filtered and the solid washed with Et2O and dried thoroughly to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester hydrochloride. 1.0 M NaOH (aq., 85 mL) is added to an ice cold solution of the methyl ester hydrochloride (14.9 g, 38.6 mmol) and HONH2 (50% aq. solution, 24.0 mL, ca. 391.2 mmol). After 6 hours, the ice cold solution is diluted with H2O and NH4Cl (aq., 0.86 M, 100 mL). The resulting precipitate is filtered, washed with H2O and dried to afford N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)-ethyl]-amino]methyl]phenyl]-2E-2-propenamide (m/z 350 [MH+]).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (S)-2-(1H-Indol-3-yl)-1-methylethylamine (0.43 g, 2.5 mmol) and di-t-butyl dicarbonate (0.60 g, 2.75 mmol) in acetone is treated dropwise with aqueous K2CO3 (3.5 g, 25 mmol) at OC, allowed to warm to room temperature for 16 h, concentrated to an aqueous residue and extracted with EtOAc. The extracts are combined, dried over MgSO4 and concentrated in vacuo to dryness. This residue is chromatographed (silica gel, 10%–50% EtOAc in hexanes as gradient eluent) to give the protected ®-2-methyl tryptamine. A mixture of the protected tryptamine (0.17 g, 0.62 mmol) and 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (0.16 g, 0.62 mmol) in THF is treated with potassium t-butoxide (77 mg, 0.68 mmol) at room temperature, stirred for 1H, poured into saturated NaHCO3 and extracted with EtOAc. The extracts are combined, dried over Na2SO4 and concentrated in vacuo. The resultant residue is dispersed in THF and 4N HCl in dioxane, stirred for 16 h, concentrated in vacuo and purified by HPLC1 to afford the title product as a beige solid, 0.62 mg (35% yield), identified by NMR and mass spectral analyses. 1HPLC conditions: Hewlett Packard 1100 HPLC system; Waters Xterra C18, 2 mm×30 mm ID, 3 uM column; 5 uL injection; Solvent A: 0.02% TFA/water; Solvent B: 0.02% TFA/acetonitrile; Gradient: Time 0: 95% A; 0.2 min: 95% A; 3 min: 5% A; Flow rate 1.2 mL/min; Detection: 254 nm DAD.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of LiAlH4 (17 g, 445 mmol) in dry THF(1000 mL) is cooled to 0° C. and 2-methylindole-3-glyoxylamide (30 g, 148 mmol) is added in portions over 30 min. The mixture is stirred at room temperature for 30 min. and then maintained at reflux for 3 h. The reaction is cooled to 0° C. and treated with H2O (17 ml), 15% NaOH (aq., 17 ml) and H2O (51 ml). The mixture with MgSO4, filtered and the filtrate evaporated to give 2-methyltryptamine which is dissolved in MeOH. Methyl 4-formylcinnamate (16.9 g, 88.8 mmol) is added to the solution, followed by NaBH3CN (8.4 g) and AcOH (1 equiv.). After 1 h the reaction is diluted with NaHCO3 (aq.) and extracted with EtOAc. The organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by chromatography to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester. The ester is dissolved in MeOH, 1.0 M HCl/dioxane (1-1.5 eqiv.) is added followed by Et2O. The resulting precipitate is filtered and the solid washed with Et2O and dried thoroughly to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester hydrochloride. 1.0 M NaOH (aq., 85 mL) is added to an ice cold solution of the methyl ester hydrochloride (14.9 g, 38.6 mmol) and HONH2 (50% aq. solution, 24.0 mL, ca. 391.2 mmol). After 6 h, the ice cold solution is diluted with H2O and NH4Cl (aq., 0.86 M, 100 mL). The resulting precipitate is filtered, washed with H2O and dried to afford N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)-ethyl]-amino]methyl]phenyl]-2E-2-propenamide (m/z 350 [MH+]).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
51 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyltryptamine
Reactant of Route 2
2-Methyltryptamine
Reactant of Route 3
2-Methyltryptamine
Reactant of Route 4
Reactant of Route 4
2-Methyltryptamine
Reactant of Route 5
Reactant of Route 5
2-Methyltryptamine
Reactant of Route 6
2-Methyltryptamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.